

An In-depth Technical Guide to the Synthesis and Characterization of Benzoxiquine

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Compound of Interest

Compound Name:	Benzoxiquine
CAS No.:	86-75-9
Cat. No.:	B1666691

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzoxiquine** (8-quinolyl benzoate), a compound of interest for its potential applications in the pharmaceutical and cosmetic industries. This document details the synthetic protocol, analytical characterization methods, and an exploration of its potential mechanism of action.

Synthesis of Benzoxiquine

Benzoxiquine is synthesized via an esterification reaction between 8-hydroxyquinoline and benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, yields the desired ester, **Benzoxiquine**, and hydrochloric acid as a byproduct.

Experimental Protocol: Synthesis of Benzoxiquine

Materials:

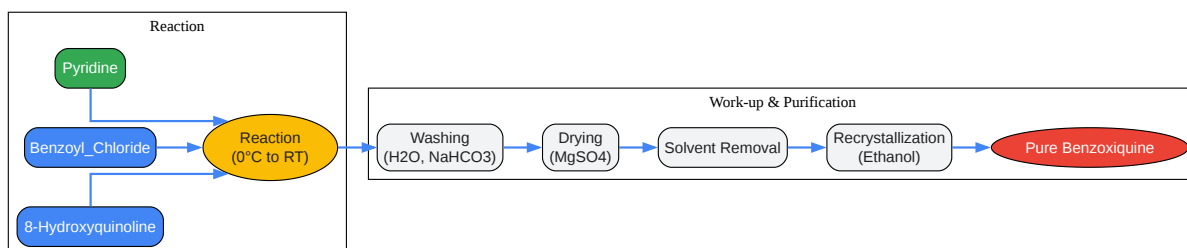
- 8-hydroxyquinoline

- Benzoyl chloride
- Pyridine (or other suitable base, e.g., triethylamine)
- Anhydrous diethyl ether (or other suitable inert solvent, e.g., dichloromethane, toluene)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-hydroxyquinoline in a suitable anhydrous solvent such as diethyl ether. Add a slight molar excess of a base, like pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
- **Addition of Benzoyl Chloride:** Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of benzoyl chloride, dissolved in the same anhydrous solvent, from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is washed sequentially with water and a saturated sodium bicarbonate solution to remove the pyridinium hydrochloride salt and any unreacted benzoyl chloride. The organic layer is then washed with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **Benzoxiquine** product.

- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure **Benzoxiquine** crystals.[1][2][3][4][5]



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Caption: Synthetic workflow for **Benzoxiquine**.

Characterization of Benzoxiquine

The synthesized **Benzoxiquine** is characterized using various analytical techniques to confirm its structure, purity, and identity.

Physical Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.26 g/mol
Melting Point	118-120 °C[6]
Appearance	Crystalline solid
Solubility	Practically insoluble in water; Soluble in alcohol and ether[6]

Spectroscopic and Chromatographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Benzoxiquine**.
[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Techniques: ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC

Table 1: Predicted ^1H NMR Data for **Benzoxiquine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.90 - 7.20	m	11H	Aromatic Protons (Quinoline and Benzoyl rings)

Table 2: Predicted ^{13}C NMR Data for **Benzoxiquine**

Chemical Shift (δ , ppm)	Assignment
165.0 - 163.0	C=O (Ester)
151.0 - 121.0	Aromatic Carbons (Quinoline and Benzoyl rings)

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Benzoxiquine**.

Experimental Protocol: Mass Spectrometry

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI)
- Analyzer: Quadrupole or Time-of-Flight (TOF)

Table 3: Expected Mass Spectrometry Data for **Benzoxiquine**

m/z	Interpretation
249	[M] ⁺ (Molecular ion)
144	[M - C ₇ H ₅ O] ⁺ (Loss of benzoyl group)
105	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

The fragmentation pattern in EI-MS is expected to show a prominent molecular ion peak at m/z 249. Key fragments would likely arise from the cleavage of the ester bond, resulting in peaks corresponding to the benzoyl cation (m/z 105) and the 8-hydroxyquinoline radical cation (m/z 145) or its fragments.^{[12][13][14][15]}

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Benzoxiquine** molecule.

Experimental Protocol: IR Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy
- Sample Preparation: KBr pellet or as a thin film

Table 4: Characteristic IR Absorption Frequencies for **Benzoxiquine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1735 - 1715	Strong	C=O stretch (Ester)
1600 - 1450	Medium-Strong	C=C and C=N stretch (Aromatic rings)
1300 - 1100	Strong	C-O stretch (Ester)

The IR spectrum of **Benzoxiquine** is expected to show a strong absorption band in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[16][17][18][19][20] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline and benzene rings will appear in the 1600-1450 cm⁻¹ region. A strong band for the C-O stretching of the ester is also anticipated between 1300 and 1100 cm⁻¹. [16][17][18][19][20]

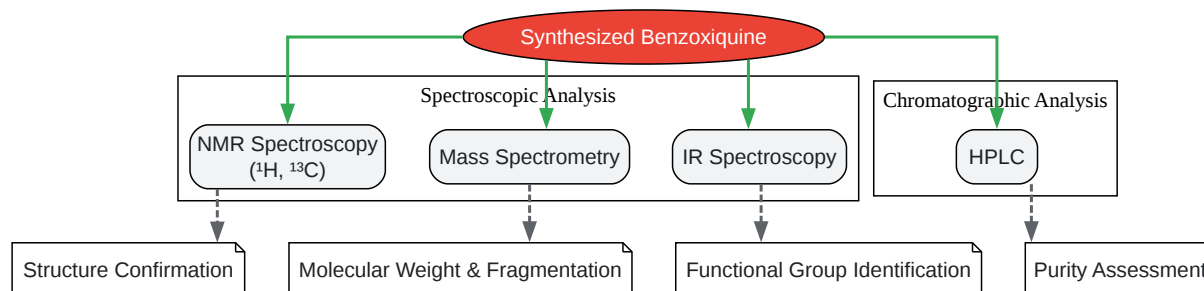
2.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized **Benzoxiquine** and for quantitative analysis.

Experimental Protocol: HPLC

- System: Reverse-phase HPLC (RP-HPLC)
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm)
- Injection Volume: 10-20 μL

A well-developed RP-HPLC method should provide a sharp, symmetrical peak for **Benzoxiquine**, well-separated from any impurities or starting materials.[21][22][23][24][25]



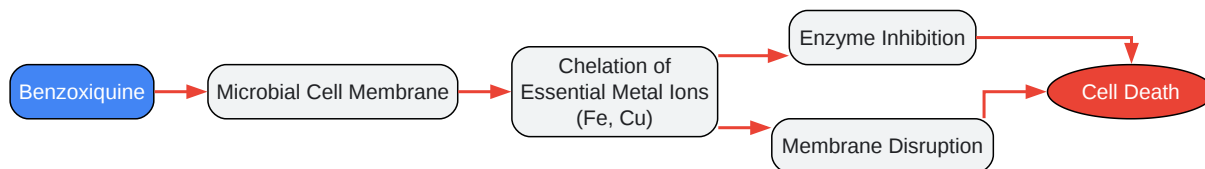
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Caption: Characterization workflow for **Benzoxiquine**.

Mechanism of Action

The biological activity of **Benzoxiquine** is likely attributed to its 8-hydroxyquinoline moiety. 8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[26][27][28][29]

The primary mechanism of action is believed to be the chelation of essential metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺, which are crucial for various enzymatic activities and cellular processes in microorganisms.[27] By sequestering these metal ions, 8-hydroxyquinoline derivatives can disrupt the microbial cell membrane, inhibit key enzymes, and interfere with metabolic pathways, ultimately leading to cell death.[30][31][32][33][34] The ester linkage in **Benzoxiquine** may serve to enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.



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Caption: Proposed mechanism of antimicrobial action for **Benzoxiquine**.

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